3-Amino-2-methyl-1-(thian-3-yl)propan-1-ol
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Overview
Description
3-Amino-2-methyl-1-(thian-3-yl)propan-1-ol is a chemical compound with the molecular formula C₉H₁₉NOS It is characterized by the presence of an amino group, a methyl group, and a thian-3-yl group attached to a propan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-1-(thian-3-yl)propan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-thianylmethanol with methylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methyl-1-(thian-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
3-Amino-2-methyl-1-(thian-3-yl)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-2-methyl-1-(thian-3-yl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The thian-3-yl group may interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: Similar structure but with a thiophen-2-yl group instead of a thian-3-yl group.
3-Amino-2-methyl-1-(thiophen-3-yl)propan-1-ol: Similar structure but with a thiophen-3-yl group.
Uniqueness
3-Amino-2-methyl-1-(thian-3-yl)propan-1-ol is unique due to the presence of the thian-3-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Properties
Molecular Formula |
C9H19NOS |
---|---|
Molecular Weight |
189.32 g/mol |
IUPAC Name |
3-amino-2-methyl-1-(thian-3-yl)propan-1-ol |
InChI |
InChI=1S/C9H19NOS/c1-7(5-10)9(11)8-3-2-4-12-6-8/h7-9,11H,2-6,10H2,1H3 |
InChI Key |
KRJSFLSHVIDDCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C1CCCSC1)O |
Origin of Product |
United States |
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